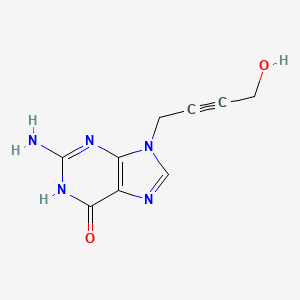

9-(4-Hydroxy-2-butyn)guanine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99776-30-4 |

|---|---|

Molecular Formula |

C9H9N5O2 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-amino-9-(4-hydroxybut-2-ynyl)-1H-purin-6-one |

InChI |

InChI=1S/C9H9N5O2/c10-9-12-7-6(8(16)13-9)11-5-14(7)3-1-2-4-15/h5,15H,3-4H2,(H3,10,12,13,16) |

InChI Key |

HFKSYQGBGPXZSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1CC#CCO)N=C(NC2=O)N |

Origin of Product |

United States |

Preclinical Biological Activity Spectrum of 9 4 Hydroxy 2 Butyn Guanine and Analogs

Antiviral Efficacy in Cellular and Animal Models

Activity against Herpesviridae (e.g., HSV-1, HSV-2, VZV, EBV, HHV-6)

The acyclic guanosine (B1672433) analog (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (H2G), structurally related to 9-(4-Hydroxy-2-butyn)guanine, has demonstrated a significant range of activity against several members of the Herpesviridae family. Research has confirmed its efficacy against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV) nih.govnih.govnih.gov. Further studies have also established its activity against Human Herpesvirus-6 (HHV-6) in lymphoblast cell lines.

The mechanism of H2G involves its metabolism into mono-, di-, and triphosphate derivatives within virus-infected cells, with the triphosphate form being the predominant and active product nih.gov. This conversion is facilitated by viral thymidine (B127349) kinases, leading to high concentrations of the active compound in infected cells compared to uninfected ones nih.govnih.gov.

Comparative Antiviral Potency with Established Antiviral Agents in Preclinical Settings

Preclinical studies have compared the antiviral potency of H2G with the established antiviral agent Acyclovir (ACV). The results indicate a varied spectrum of relative potency. H2G exhibits superior activity against VZV, with a 50% inhibitory concentration (IC50) of 2.3 µM, and against EBV, with an IC50 of 0.9 µM nih.govnih.gov. Its activity against HSV-1 is comparable to that of Acyclovir. However, H2G demonstrates weaker activity against HSV-2 when compared to Acyclovir nih.gov.

| Virus | H2G (IC50, µM) | Comparative Potency vs. ACV |

|---|---|---|

| Varicella-Zoster Virus (VZV) | 2.3 | Superior |

| Epstein-Barr Virus (EBV) | 0.9 | Superior |

| Herpes Simplex Virus-1 (HSV-1) | N/A | Comparable |

| Herpes Simplex Virus-2 (HSV-2) | N/A | Weaker |

This table summarizes the 50% inhibitory concentrations (IC50) for the analog H2G against various herpesviruses and its potency relative to Acyclovir, based on available preclinical data. nih.govnih.gov

Persistence of Antiviral Effect in Experimental Models

A notable feature of H2G's antiviral activity is its persistence in experimental models. Studies have shown that the antiviral effect against HSV-1 continues even after the compound has been removed from the cell culture nih.gov. This lasting effect is attributed to the stability of its active form, H2G-triphosphate. The intracellular half-life of H2G-triphosphate is significantly longer than that of ACV-triphosphate in infected cells. For instance, in HSV-1-infected cells, the half-life of H2G-triphosphate is 14 hours, and in VZV-infected cells, it is 3.7 hours. In contrast, the half-life of ACV-triphosphate is only 1 to 2 hours nih.govnih.gov. This prolonged presence of the active metabolite, a potent inhibitor of viral DNA polymerases, contributes to the sustained antiviral pressure on the virus nih.gov.

| Compound | Cell Type | Half-life (hours) |

|---|---|---|

| H2G-triphosphate | Uninfected Cells | 2.5 |

| HSV-1-infected Cells | 14 | |

| VZV-infected Cells | 3.7 | |

| ACV-triphosphate | Infected Cells | 1-2 |

This table compares the intracellular half-life of the active triphosphate forms of H2G and Acyclovir in different cellular environments, highlighting the longer persistence of H2G-triphosphate. nih.govnih.gov

Antiproliferative and Antitumorigenic Potential in Preclinical Cell Lines and Animal Models

Inhibition of Murine Leukemia Cell Growth in vitro

The antiproliferative potential of guanine (B1146940) analogs has been investigated in various cancer models. Specifically, the analog 9-(trans-4-hydroxy-2-buten-1-yl)guanine has been shown to inhibit the growth of murine leukemia L1210 cells in vitro. Research indicates that this compound achieves a 50% inhibition of cell culture growth at a concentration of 1 mM.

Broad-Spectrum Antiproliferative Activity against Select Cancer Cell Lines (General Purine (B94841) Analogs)

Purine analogs as a class of compounds have demonstrated broad-spectrum antiproliferative activity and represent a significant area of anticancer drug design researchgate.netnih.gov. These compounds, due to their structural similarity to endogenous purines, can interfere with metabolic pathways essential for cell proliferation, such as nucleic acid synthesis mdpi.com.

Preclinical studies have evaluated various purine derivatives against numerous human tumor cell lines. For example, certain analogs have shown potent cytotoxic effects against breast cancer (MCF-7), colon cancer (HCT-116), and melanoma (A-375, G-361) cell lines. The antiproliferative effects of these compounds are often evaluated across a panel of cell lines derived from diverse cancer types, including leukemia, lung cancer, ovarian cancer, and prostate cancer, to assess the breadth of their activity researchgate.net. The mechanisms underlying these effects can involve the induction of apoptosis or cell cycle arrest, highlighting the potential of purine analogs as versatile anticancer agents researchgate.netnih.gov.

Other Investigational Biological Activities in Preclinical Settings (e.g., Antileishmanial Activity)

While the primary preclinical investigations of this compound and its analogs have centered on their antiviral and potential anticancer properties, the broader class of guanine analogs has been explored for other therapeutic applications, including activity against parasitic protozoa such as Leishmania. Leishmaniasis is a neglected tropical disease with limited treatment options, making the search for new effective compounds a research priority.

Although direct studies on the antileishmanial activity of this compound are not prominently available in published literature, research into structurally related guanine and guanosine analogs has demonstrated the potential of this chemical class against Leishmania parasites. These parasites are dependent on salvaging purines from their host, making the enzymes in the purine salvage pathway attractive targets for drug development.

Preclinical in vitro studies have evaluated various guanine analogs for their ability to inhibit the growth of different Leishmania species. For instance, compounds such as 3-deazaguanine and 6-aminoallopurinol have shown significant activity against the promastigote and amastigote stages of the parasite. nih.govresearchgate.net The mechanism of action for many of these analogs is believed to involve their phosphorylation by parasite-specific enzymes and subsequent incorporation into nucleic acids or inhibition of crucial enzymes in the purine salvage pathway.

A study investigating the growth inhibitory effects of several guanine and guanosine analogs against American Leishmania species found that 3-deazaguanine was highly active in in vitro cultures. nih.govresearchgate.net Another compound, 6-aminoallopurinol, was identified as a potent inhibitor of Leishmania culture forms. nih.govresearchgate.net Furthermore, certain guanidine derivatives have also been reported to exhibit cytotoxic effects against Leishmania infantum promastigotes and amastigotes in vitro. nih.gov

The findings from these preclinical investigations into guanine analogs suggest that the guanine scaffold is a promising starting point for the development of novel antileishmanial agents. However, it is crucial to note that these are preclinical findings, and further research, including in vivo studies, is necessary to establish the therapeutic potential of these compounds. The specific activity of this compound against Leishmania species remains an area for future investigation.

Detailed Research Findings on Guanine Analogs Against Leishmania Species

| Compound | Leishmania Species Tested | In Vitro Activity | Reference |

|---|---|---|---|

| 3-Deazaguanine | American Leishmania spp. | Highly active against culture forms | nih.govresearchgate.net |

| 6-Aminoallopurinol | American Leishmania spp. | Most active compound tested in vitro against culture forms | nih.govresearchgate.net |

| 5-Aminoformycin B | American Leishmania spp. | Highly inhibitory of in vitro multiplication | nih.govresearchgate.net |

| Guanidine Derivatives (LQOFG-2, LQOFG-6, LQOFG-7) | Leishmania infantum | Exhibited cytotoxicity in promastigotes and axenic amastigotes | nih.gov |

Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public research data to construct a detailed article on the chemical compound This compound that adheres to the specific outline provided.

The requested article structure demanded an in-depth elucidation of the compound's mechanisms of action, including:

Cellular uptake and intracellular processing.

Specific phosphorylation pathways involving viral and mitochondrial kinases.

Detailed interactions with viral and cellular polymerases, including competitive inhibition kinetics and effects on DNA chain termination.

The performed searches did not yield any specific studies or datasets for "this compound" that would allow for a scientifically accurate and thorough discussion of these topics.

While extensive research is available for structurally similar acyclic guanosine analogs, such as (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (H2G) and acyclovir, the explicit instruction to focus solely on this compound prevents the use of this related data. Information regarding the mechanisms of action for these other compounds is well-documented nih.govnih.gov, but cannot be attributed to the specific compound without dedicated research.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be generated at this time.

Mechanisms of Action Elucidation for 9 4 Hydroxy 2 Butyn Guanine and Its Active Metabolites

Molecular Targets Beyond Viral Polymerases (e.g., Ribonucleotide Reductase)

There is currently no direct scientific evidence to suggest that 9-(4-hydroxy-2-butyn)guanine or its active metabolites directly inhibit ribonucleotide reductase. Ribonucleotide reductase is a critical enzyme for the synthesis of deoxyribonucleotides, and its inhibition is a known mechanism for some antiviral and anticancer agents. However, studies on this compound and similar acyclic guanosine (B1672433) analogs have predominantly focused on their effects on viral DNA synthesis.

Exploration of other cellular enzymes has revealed that some acyclic guanosine analogs can be recognized by cellular kinases. For instance, the structurally similar compound, (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine, has been shown to be phosphorylated by mitochondrial deoxyguanosine kinase nih.gov. This phosphorylation by a cellular enzyme is a crucial step for the activation of these antiviral prodrugs. While this interaction is part of the activation pathway rather than a direct inhibitory effect on a cellular process, it demonstrates that the cellular machinery can interact with these compounds.

Furthermore, a related compound, 9-(trans-4-hydroxy-2-buten-1-yl)guanine, demonstrated inhibitory effects on the growth of murine leukemia L1210 cell cultures, with a 50% inhibition observed at a concentration of 1 mM nih.gov. The specific molecular target responsible for this cytostatic effect was not identified in the study, leaving open the possibility of interactions with cellular targets beyond viral polymerases that could affect cell proliferation nih.gov.

The active form of acyclic guanosine analogs, the triphosphate derivative, acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for viral DNA polymerases nih.gov. While the primary target is the viral enzyme, the potential for low-level interaction with cellular DNA polymerases exists, although these interactions are generally much weaker, contributing to the selective toxicity of the antiviral agent.

Table of Research Findings on Potential Off-Target Interactions

| Compound | Enzyme/Cell Line | Finding | Reference |

| (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine | Mitochondrial deoxyguanosine kinase | Phosphorylated by the cellular enzyme | nih.gov |

| 9-(trans-4-hydroxy-2-buten-1-yl)guanine | Murine leukemia L1210 cells | 50% inhibition of cell growth at 1 mM | nih.gov |

| Acyclic guanosine analog triphosphates | Cellular DNA Polymerases | Weak inhibition compared to viral DNA polymerases | nih.gov |

Metabolism and Pharmacokinetic Profiling in Preclinical Models

Metabolic Pathways of 9-(4-Hydroxy-2-butyn)guanine in Cellular Systems

The intracellular metabolism of guanine (B1146940) analogs is a critical determinant of their biological activity. The conversion to nucleotide triphosphates is a key activation step, and the stability of these active metabolites within the cell influences the duration of their effect.

While direct studies on the phosphorylation of this compound are not extensively detailed in the available literature, the metabolic activation of structurally similar analogs, such as (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (H2G), provides significant insights. In virus-infected cells, H2G undergoes sequential phosphorylation to its monophosphate, diphosphate, and ultimately its active triphosphate derivative, with the triphosphate form being the most abundant metabolite. nih.gov This process is significantly more efficient in infected cells compared to uninfected cells. For instance, in cells infected with herpes simplex virus type 1 (HSV-1), the concentration of H2G-triphosphate can reach up to 1,900 pmol per 10^6 cells. nih.gov In contrast, uninfected cells accumulate only minimal amounts of the triphosphate metabolite, typically in the range of 1 to 10 pmol per 10^6 cells. nih.gov This selective phosphorylation in infected cells is attributed to the action of viral thymidine (B127349) kinases, for which H2G is a substrate. nih.gov

Table 1: Intracellular Concentration of H2G-Triphosphate

| Cell Type | Concentration (pmol/10^6 cells) |

|---|---|

| Uninfected Cells | 1 - 10 |

| HSV-1-Infected Cells | 1,900 |

The persistence of the active triphosphate metabolite within the cell is a crucial factor for the sustained antiviral effect. For the analog H2G, the intracellular half-life of its triphosphate form varies significantly between uninfected and infected cells. nih.gov In uninfected cells, the half-life is relatively short, around 2.5 hours. nih.gov However, in cells infected with HSV-1 or varicella-zoster virus (VZV), the half-life of H2G-triphosphate is considerably longer, at 14 hours and 3.7 hours, respectively. nih.gov This prolonged presence in infected cells is notably longer than that of acyclovir-triphosphate, which has a half-life of 1 to 2 hours in the same cellular environments. nih.gov The extended intracellular half-life of the active metabolite in virus-infected cells contributes to a persistent antiviral effect even after the parent compound has been removed from the extracellular environment. nih.gov

Table 2: Intracellular Half-Life of Triphosphate Metabolites

| Compound | Cell Type | Half-Life (hours) |

|---|---|---|

| H2G-triphosphate | Uninfected | 2.5 |

| H2G-triphosphate | HSV-1-Infected | 14 |

| H2G-triphosphate | VZV-Infected | 3.7 |

| Acyclovir-triphosphate | Infected | 1 - 2 |

In Vivo Metabolic Fate in Animal Models

The in vivo metabolism of guanine analogs can involve various pathways, including oxidation and conversion from prodrug forms, which are designed to enhance oral bioavailability.

Guanine itself is susceptible to oxidation, and this represents a potential metabolic pathway for its analogs. mdpi.comnih.gov The guanine base can be oxidized to form various products, such as 8-oxo-7,8-dihydroguanine (8-oxoG) and imidazolone. researchgate.net While specific oxidation pathways for the 4-hydroxy-2-butynyl side chain have not been detailed, the purine (B94841) ring remains a likely site for metabolic oxidation.

To improve oral absorption, prodrug strategies have been successfully employed for analogs of this compound. For instance, ester derivatives of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine have been synthesized and evaluated. These prodrugs are designed to be more lipophilic, facilitating their passage across the gastrointestinal membrane. Once absorbed, they are intended to be efficiently converted to the parent active compound through enzymatic hydrolysis.

Pharmacokinetic Characteristics in Animal Models

Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and for guiding the development of effective formulations.

The systemic bioavailability of guanine analogs can be limited by their poor aqueous solubility and gastrointestinal absorption. For the analog 9-(4-hydroxybutyl)guanine, pharmacokinetic studies in mice have revealed a very short plasma half-life and high clearance, which likely contributes to its lack of efficacy when administered systemically. nih.gov

To address these limitations, prodrug approaches have been investigated. Studies on ester derivatives of the analog 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine have demonstrated significantly improved oral bioavailability in mice. While specific data for rats and monkeys for this compound derivatives are not available, pharmacokinetic studies of other compounds in these species are common. For example, after oral administration of a different compound, pramiverine, maximum serum concentrations were reached at 4 hours in rats and 2 hours in rhesus monkeys. nih.gov The elimination patterns also varied, with rats and dogs primarily eliminating the drug and its metabolites through feces, while in monkeys, elimination was predominantly via urine. nih.gov These studies highlight the importance of species-specific pharmacokinetic evaluations and the potential of prodrug strategies to enhance the systemic exposure of guanine analogs.

Clearance and Distribution in Preclinical Species

While studies on structurally related guanosine (B1672433) analogs exist, the unique structural characteristics of this compound, particularly the butynyl group, mean that data from these related compounds cannot be extrapolated to accurately describe its pharmacokinetic profile. The clearance and distribution of a compound are intrinsically linked to its specific physicochemical properties, which dictate its interaction with metabolic enzymes, transporters, and tissues.

Therefore, without dedicated preclinical studies on this compound, a detailed and scientifically accurate account of its clearance and distribution in preclinical models cannot be provided.

Structure Activity Relationships Sar and Analogs of 9 4 Hydroxy 2 Butyn Guanine

Impact of Alkynyl Chain Modifications on Biological Activity

While direct studies on the alkynyl chain modifications of 9-(4-hydroxy-2-butyn)guanine are limited, the structure-activity relationships of related acyclic guanosine (B1672433) analogs provide valuable insights. For instance, in a series of guanosine analogs with varying acyclic side chains, the presence and position of hydroxyl groups are critical for antiviral activity.

Research on analogs such as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine (3HM-HBG) and (RS)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine ([+/-]2HM-HBG) demonstrates the importance of the side chain's structure. In most cell types, 3HM-HBG shows greater activity against Herpes Simplex Virus type 1 (HSV-1) than ([+/-]2HM-HBG). nih.gov The strategic placement of hydroxymethyl groups on the butyl chain influences the molecule's interaction with viral enzymes.

Furthermore, the introduction of unsaturation in the side chain, as seen in butenyl analogs, also modulates biological activity. These findings suggest that the length, flexibility, and presence of functional groups on the acyclic chain are key determinants of the antiviral profile of guanine (B1146940) nucleoside analogs.

| Compound | Modification from Butyl Chain | Relative Anti-HSV-1 Activity |

|---|---|---|

| 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine (3HM-HBG) | Hydroxymethyl at C3 | High |

| (RS)-9-[4-Hydroxy-2-(hydroxymethyl)butyl]guanine ([+/-]2HM-HBG) | Hydroxymethyl at C2 | Moderate |

| cis-9-(4-Hydroxy-2-butenyl)guanine (2EN-HBG) | Double bond at C2-C3 | Lower |

Stereoisomeric Influences on Efficacy and Selectivity (e.g., E/Z Isomers of Butenyl Analogs)

Stereochemistry plays a pivotal role in the biological activity of nucleoside analogs. The spatial arrangement of atoms can significantly affect how a molecule binds to target enzymes, such as viral DNA polymerases.

For methylenecyclopropane analogs of purine (B94841) nucleosides, the biological activity is predominantly found in the Z-isomers, while the E-isomers are often inactive. nih.gov For example, the Z-isomer synguanol is a potent antiviral agent. nih.gov This pronounced difference in activity between geometric isomers highlights the stringent stereochemical requirements of the enzymatic binding pocket.

Similarly, the enantiomeric configuration of cyclobutyl guanine nucleoside analogs has a profound impact on their antiviral properties. Analogs that mimic the absolute configuration of natural nucleosides are highly active against a range of herpesviruses, whereas their opposite enantiomers are devoid of such activity. nih.gov This stereoselectivity is also observed at the enzymatic level, where the triphosphate of the active enantiomer is a much more potent inhibitor of viral DNA polymerase. nih.gov In the case of dideoxycytidine nucleosides, the β-L-enantiomers have shown similar anti-HIV-1 activity, greater anti-HBV activity, and lower toxicity compared to the corresponding β-D-enantiomers. nih.govnih.gov

While specific data on the E/Z isomers of 9-(4-hydroxy-2-butynyl)guanine are not available, the consistent observations with structurally related butenyl and cyclopropylidene analogs strongly suggest that the stereochemistry of the butynyl side chain would be a critical determinant of its antiviral efficacy.

| Compound Class | Isomer | Antiviral Activity |

|---|---|---|

| Methylenecyclopropane purine analogs | Z-isomer | High |

| Methylenecyclopropane purine analogs | E-isomer | Low/Inactive |

| Cyclobutyl guanine nucleoside analogs | Natural configuration mimic | High |

| Cyclobutyl guanine nucleoside analogs | Opposite configuration | Inactive |

Substituent Effects on Guanine Moiety and Acyclic Chain

Modifications to both the guanine base and the acyclic side chain of nucleoside analogs can significantly alter their biological activity, selectivity, and toxicity.

Substitutions on the guanine moiety can influence the compound's ability to be recognized by viral and cellular enzymes. For instance, the shift of an amino group from the C6 to the C2 position in an acyclic nucleoside phosphonate can lead to a significant reduction in antiviral activity. mdpi.com

Regarding the acyclic chain, the introduction of substituents can modulate the compound's lipophilicity, flexibility, and interactions with target enzymes. In studies of purine nucleoside analogs, the addition of a fluorine or an azido group at the 3' position of the dideoxyribose ring can either decrease or increase antiviral activity and toxicity, depending on the other substituents on the purine base. aaai.org For dideoxyguanosine, a fluorine at the 3' position improves anti-HIV activity. aaai.org

The presence of a hydroxymethyl group on the acyclic chain of guanosine analogs is a key feature for their antiviral activity, as seen in compounds like acyclovir and ganciclovir. nih.gov The position of this group is critical, as demonstrated by the differing activities of 3HM-HBG and ([+/-]2HM-HBG). nih.gov

Correlation between Phosphorylation Efficiency and Antiviral Potency

The antiviral activity of most nucleoside analogs, including those of guanine, is dependent on their conversion to the corresponding triphosphate derivative within the cell. mdpi.com This multi-step phosphorylation is a critical activation pathway.

The initial phosphorylation to the monophosphate is often the rate-limiting step and is typically catalyzed by a virus-encoded kinase, such as herpes simplex virus thymidine (B127349) kinase (HSV-TK). nih.gov This selective phosphorylation by the viral enzyme is a key reason for the low toxicity of many of these antiviral agents in uninfected cells. nih.gov Subsequent phosphorylations to the di- and triphosphate forms are carried out by cellular kinases. nih.gov

The resulting triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). mdpi.com In some cases, the analog can also be incorporated into the growing viral DNA chain, leading to chain termination. mdpi.com

Molecular Interactions with Nucleic Acids: Focus on Dna Adduct Formation and Repair Pathways

Formation of Guanine-Derived DNA Adducts from Related Electrophilic Species

Electrophilic compounds, which are electron-seeking molecules, can react with nucleophilic sites in DNA, leading to the formation of DNA adducts—segments of DNA bound to a cancer-causing chemical. Guanine (B1146940) is the most easily oxidized DNA base and a frequent target for such electrophilic attacks.

1,3-Butadiene (B125203) (BD) is a significant environmental and industrial chemical that undergoes metabolic activation to form several DNA-reactive epoxides, including 1,2-epoxy-3-butene (EB), 1,2:3,4-diepoxybutane (DEB), and 3,4-epoxy-1,2-butanediol (EBD). These electrophilic metabolites can bind to nucleophilic sites in DNA, with the N7 position of guanine being a primary target.

Studies in rodents exposed to 1,3-butadiene have demonstrated the formation of various N7-guanine adducts. The most abundant among these are the N-7-(2,3,4-trihydroxybut-1-yl)guanine (THB-Gua) adducts, which are derived primarily from EBD. Other significant adducts include N-7-(2-hydroxy-3-buten-1-yl)guanine (EB-Gua I) and N-7-(1-hydroxy-3-buten-2-yl)guanine (EB-Gua II). The formation of these adducts has been shown to be dose-dependent. In rats, the formation of THB-Gua adducts reached a plateau at exposure levels above 62.5 ppm, suggesting a saturation of the metabolic activation pathways. In contrast, these adducts continued to increase in mice between 62.5 and 625 ppm of BD exposure.

The diepoxide metabolite, DEB, is capable of forming DNA-DNA crosslinks, such as 1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD), which can lead to significant genomic rearrangements. The chemical instability of N7-guanine adducts, with half-lives in double-stranded DNA ranging from hours to around 150 hours, leads to their loss from DNA via depurination.

| Adduct Name | Abbreviation | Precursor Metabolite | Key Research Findings |

|---|---|---|---|

| N-7-(2,3,4-trihydroxybut-1-yl)guanine | THB-Gua | EBD (primarily), DEB | Most abundant adduct type found in tissues of BD-exposed rodents; formation shows a non-linear dose-response. |

| N-7-(2-hydroxy-3-buten-1-yl)guanine | EB-Gua I | EB | Less common than THB-Gua; exhibits a linear exposure-response relationship. |

| N-7-(1-hydroxy-3-buten-2-yl)guanine | EB-Gua II | EB | Less common than THB-Gua; exhibits a linear exposure-response relationship. |

| 1,4-bis-(guan-7-yl)-2,3-butanediol | bis-N7G-BD | DEB | A DNA-DNA crosslink that can cause significant genomic damage. |

Aldehydes, such as those generated from alcohol metabolism (acetaldehyde) or lipid peroxidation (crotonaldehyde, 4-hydroxynonenal), are another class of electrophiles that readily react with DNA. They preferentially form adducts at the exocyclic amino group (N²) of deoxyguanosine.

The reaction mechanisms for aldehyde-induced adduct formation typically involve either a Michael addition or the formation of a Schiff base. For instance, acetaldehyde reacts with deoxyguanosine to form an unstable Schiff base, N²-ethylidene-dG. This adduct can be stabilized by reduction to N²-ethyl-dG for measurement purposes. Two molecules of acetaldehyde can also condense to form crotonaldehyde, which then produces the propano-deoxyguanosine adduct, α-methyl-γ-OH-propano-dG.

α,β-Unsaturated aldehydes like acrolein and crotonaldehyde react with deoxyguanosine via Michael addition of the N²-amino group, followed by cyclization to yield 1,N²-dG exocyclic adducts. These adducts block the Watson-Crick hydrogen-bonding face of the nucleobase, making them potentially premutagenic.

| Aldehyde | Adduct Name | Formation Mechanism | Significance |

|---|---|---|---|

| Acetaldehyde | N²-ethylidene-deoxyguanosine (N²-ethylidene-dG) | Schiff Base Formation | A major, though unstable, DNA adduct induced by acetaldehyde. |

| Crotonaldehyde | α-methyl-γ-OH-propano-deoxyguanosine (Cr-PdG) | Condensation/Cyclization | Formed from crotonaldehyde, which can arise from acetaldehyde condensation. |

| Acrolein / Crotonaldehyde | 1,N²-propano-deoxyguanosine | Michael Addition & Cyclization | Exocyclic adducts that disrupt normal base pairing. |

Implications for Genomic Stability and DNA Replication in Experimental Systems

The formation of covalent adducts on DNA bases, such as guanine, can have profound consequences for genomic stability. These lesions can physically obstruct the DNA replication machinery, leading to stalled replication forks and potentially double-strand breaks.

Furthermore, if the replication machinery attempts to bypass the damage, it can lead to the insertion of an incorrect base opposite the adducted guanine, resulting in mutations. For example, 1,N²-dG exocyclic adducts derived from aldehydes like acrolein and crotonaldehyde are known to be premutagenic lesions because they block the normal Watson-Crick hydrogen-bonding face of guanine. Some DNA adducts primarily induce a single type of mutation, while others, like those from benzo[a]pyrene, can cause multiple types of mutations, including transversions, transitions, and frameshifts mdpi.com. The specific mutagenic outcome depends on the structure of the adduct, the DNA sequence context, and the DNA polymerase involved in the bypass.

Studies using DNA repair-deficient cells have been crucial in evaluating both the extent of replication blockage and the mutagenic consequences of these lesions. Deficiencies in specific repair pathways can potentiate the genotoxic effects of the adducts, leading to increased mutation rates and chromosomal aberrations.

Cellular Responses to Modified Nucleosides: DNA Repair Mechanisms

Cells have evolved a sophisticated network of DNA repair pathways to counteract the threats posed by DNA damage, including the formation of adducts on nucleosides. The specific pathway employed often depends on the nature and size of the adduct.

For small, non-bulky lesions, the primary defense is the Base Excision Repair (BER) pathway. BER is initiated by a DNA glycosylase that recognizes and excises the damaged base. This pathway is responsible for removing many N-methylated DNA adducts, such as N7-methylguanine and N3-methyladenine nih.gov.

For larger, helix-distorting adducts, the Nucleotide Excision Repair (NER) pathway is the main mechanism. NER is a more complex process that recognizes bulky lesions, excises a short oligonucleotide patch containing the damage, and then synthesizes a new, correct strand. The 1,N²-dG exocyclic adducts induced by α,β-unsaturated aldehydes are repaired by the NER pathway in both bacterial and mammalian cells nih.gov. Similarly, some N-alkyl lesions can also be substrates for NER nih.gov.

Another critical repair mechanism is Direct Reversal , where an enzyme directly reverses the modification. The classic example is O⁶-methylguanine-DNA methyltransferase (MGMT), which removes alkyl groups from the O⁶ position of guanine in a single step nih.govnih.govresearchgate.net.

If DNA damage leads to double-strand breaks (DSBs), cells activate pathways like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) to repair these highly toxic lesions nih.gov. The activation of these pathways is part of a broader DNA damage response (DDR), which can also trigger cell cycle arrest to allow time for repair or induce apoptosis (programmed cell death) if the damage is too extensive to be repaired.

Advanced Analytical Methodologies for Detection and Quantitation in Research Studies

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic techniques are indispensable for separating individual components from complex mixtures, such as biological samples. This separation is crucial for accurate quantification and analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of nucleoside and nucleobase analogues. In this method, a liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to travel through the column at different speeds and thus separating them. A UV detector is then used to identify and quantify the separated components as they exit the column, based on their characteristic light absorption at specific wavelengths.

For compounds structurally similar to 9-(4-Hydroxy-2-butyn)guanine, such as the antiviral agent 9-(4-hydroxy-3-hydroxymethylbut-1-yl)guanine, HPLC-UV methods have been successfully developed and validated for its determination in human plasma and urine. These methods typically involve a reversed-phase HPLC system, which uses a nonpolar stationary phase and a polar mobile phase. The separation is achieved by optimizing the mobile phase composition, flow rate, and column temperature.

A typical HPLC-UV method for a guanine (B1146940) derivative might involve the following parameters, illustrated with data for a related compound:

| Parameter | Example Value for a Guanine Analogue |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 0.2 - 1.5 mL/min |

| Detection Wavelength | ~250 nm |

| Linearity Range | 0.5–40 µg/mL |

| Limit of Quantification | 0.25 µg/mL |

This table presents typical parameters for HPLC-UV analysis of guanine analogues; specific values would need to be optimized for this compound.

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantitation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it ideal for identifying unknown compounds, elucidating their structure, and performing precise quantification.

NanoLC/Electrospray Ionization-High-Resolution Mass Spectrometry (NanoLC/ESI-HRMS) for DNA Adducts

When studying the interaction of compounds with DNA, the resulting DNA adducts are often present at very low concentrations. Nano-flow liquid chromatography (NanoLC) coupled with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) provides the sensitivity required for their detection and quantification. NanoLC operates at very low flow rates, which enhances ionization efficiency and thus sensitivity. ESI is a soft ionization technique that allows for the analysis of thermally labile molecules like DNA adducts without significant fragmentation. HRMS provides highly accurate mass measurements, which aids in the confident identification of the adducts.

Research on DNA adducts formed from compounds like 1,3-butadiene (B125203) has demonstrated the utility of NanoLC/ESI-HRMS for quantifying specific guanine adducts in biological samples. In such studies, DNA is first isolated and hydrolyzed to release the adducted nucleobases. These are then separated by NanoLC and analyzed by HRMS. The high resolution of the mass spectrometer allows for the differentiation of the target adduct from other molecules with very similar masses.

Isotope-Dilution Techniques for Precision in Research

Isotope-dilution mass spectrometry is considered a gold standard for quantitative analysis due to its high accuracy and precision. This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample. The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).

The sample is then processed and analyzed by mass spectrometry. By measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively corrects for any sample loss during preparation and for variations in instrument response.

For the analysis of DNA adducts, such as those that could be formed by this compound, an isotope-dilution NanoLC/ESI-HRMS method would provide the most reliable quantitative data. For instance, in the quantification of N-7-(1-hydroxy-3-buten-2-yl) guanine, a ¹⁵N-labeled internal standard was used to achieve accurate measurements in various biological matrices.

The following table summarizes key aspects of an isotope-dilution NanoLC/ESI-HRMS method for a guanine DNA adduct:

| Feature | Description |

| Internal Standard | Stable isotope-labeled version of the target adduct (e.g., ¹⁵N₅-labeled) |

| Sample Preparation | DNA isolation, neutral thermal hydrolysis to release adducts, and purification. |

| Analytical Technique | NanoLC/ESI-HRMS |

| Limit of Detection | Can reach the low femtomole range |

| Quantitative Principle | Ratio of the mass spectrometric signal of the analyte to the internal standard |

This table illustrates the principles of isotope-dilution MS for guanine adducts; a specific method would need to be developed for this compound adducts.

Future Research Directions

Exploration of Novel Therapeutic Targets Based on Mechanism of Action

A fundamental aspect of future research will be to pinpoint the precise mechanism of action of 9-(4-Hydroxy-2-butyn)guanine. It is hypothesized that, like other guanine (B1146940) analogues, it may act as an inhibitor of viral DNA polymerases or other key enzymes involved in nucleic acid synthesis. Initial studies should focus on its potential as an anti-herpesvirus agent, drawing comparisons to the mechanisms of similar compounds. For instance, related guanine derivatives are known to be metabolized to their triphosphate forms within virus-infected cells, which then act as competitive inhibitors of viral DNA polymerases. Research should investigate whether this compound follows a similar activation pathway and assess its inhibitory potency against a panel of viral and cellular polymerases.

Furthermore, the exploration of novel therapeutic targets beyond viral enzymes is warranted. This includes investigating its potential to modulate cellular pathways that are hijacked by viruses or are implicated in cancer progression. The structural features of this compound, particularly the butynyl side chain, may confer unique binding properties and target specificities that differentiate it from other analogues.

Design and Synthesis of Next-Generation Analogs with Enhanced Preclinical Profiles

Building upon the foundational understanding of this compound's structure-activity relationship, the design and synthesis of next-generation analogues will be a critical research avenue. The goal of these synthetic efforts will be to improve upon the parent compound's preclinical profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties.

Systematic modifications to the 4-hydroxy-2-butynyl side chain could be explored. For example, altering the position of the hydroxyl group or introducing other functional groups could influence target binding and cellular uptake. Additionally, modifications to the guanine base itself could be investigated to enhance selectivity for viral enzymes over host-cell polymerases, a key determinant of the therapeutic index. The synthesis of related acyclic nucleoside analogues has demonstrated that small structural changes can lead to significant differences in biological activity. Therefore, a focused medicinal chemistry campaign is essential to generate a library of novel compounds for comprehensive screening.

| Compound | Modification from this compound | Potential Advantage |

| Analogue A | Replacement of the butynyl group with a butenyl group | Potentially altered flexibility and binding to target enzymes |

| Analogue B | Introduction of a phosphonate group to the side chain | May bypass the initial phosphorylation step, enhancing activation |

| Analogue C | Substitution on the guanine ring | Could improve selectivity for viral over cellular enzymes |

Advanced In Vitro and In Vivo Model Development for Efficacy and Mechanistic Studies

To thoroughly evaluate the therapeutic potential of this compound and its future analogues, the development of advanced and relevant preclinical models is imperative. Standard in vitro cell-based assays will be essential for initial screening of antiviral or anticancer activity. These assays should utilize a diverse range of cell lines, including primary cells and resistant strains, to provide a comprehensive understanding of the compound's spectrum of activity.

Moving beyond simple cell cultures, more complex in vitro models, such as 3D organoid cultures, can offer a more physiologically relevant environment for efficacy testing. For mechanistic studies, the use of cell lines with specific gene knockouts or overexpression can help to identify the key cellular factors involved in the compound's mechanism of action.

For in vivo evaluation, the development of appropriate animal models is crucial. For potential antiviral applications, models of herpes simplex virus or other relevant viral infections will be necessary to assess the compound's ability to reduce viral load and disease pathology. In the context of cancer, xenograft or patient-derived xenograft (PDX) models can be used to evaluate anti-tumor efficacy. These in vivo studies will be critical for determining the pharmacokinetic and pharmacodynamic properties of this compound and its analogues, providing the necessary data to support potential clinical development. The use of quantitative in vitro to in vivo extrapolation (QIVIVE) methodologies can also aid in translating in vitro findings to predict in vivo outcomes.

| Model Type | Application | Key Endpoints |

| Cell-based assays | Initial screening for antiviral/anticancer activity | IC50, CC50, selectivity index |

| 3D Organoid cultures | Efficacy testing in a more physiologically relevant system | Reduction in viral replication or tumor growth |

| Gene-edited cell lines | Mechanistic studies to identify cellular targets | Changes in protein expression and signaling pathways |

| Animal models (e.g., mouse, rabbit) | In vivo efficacy, pharmacokinetics, and toxicology | Viral titer reduction, tumor volume, survival analysis |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.